3-Chloro-5-fluoroaniline

Lipophilicity ADME Medicinal Chemistry

3-Chloro-5-fluoroaniline (CAS 4863-91-6) is a halogenated aniline derivative characterized by chlorine at the 3-position and fluorine at the 5-position on the benzene ring. It serves as a key intermediate in organic synthesis, particularly valued in medicinal chemistry for constructing heterocyclic scaffolds and functionalized aromatics.

Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol
CAS No. 4863-91-6
Cat. No. B1302006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoroaniline
CAS4863-91-6
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)N
InChIInChI=1S/C6H5ClFN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
InChIKeyLPIFAHAICWJMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoroaniline (CAS 4863-91-6) for Procurement: A Halogenated Aniline Building Block


3-Chloro-5-fluoroaniline (CAS 4863-91-6) is a halogenated aniline derivative characterized by chlorine at the 3-position and fluorine at the 5-position on the benzene ring . It serves as a key intermediate in organic synthesis, particularly valued in medicinal chemistry for constructing heterocyclic scaffolds and functionalized aromatics . The compound's liquid state at room temperature, with a boiling point of approximately 98°C at 19 mmHg and a predicted pKa of 2.52, distinguishes it physically from other aniline analogs .

3-Chloro-5-fluoroaniline (CAS 4863-91-6) Substitution Risks: Why Analog Interchange Fails


Substituting 3-chloro-5-fluoroaniline with a different mono-halogenated or regioisomeric aniline is not a viable procurement strategy for precise research or manufacturing applications . The specific 3-chloro-5-fluoro substitution pattern confers a unique combination of electronic and steric properties that dictate its reactivity, physicochemical profile, and ultimate biological activity in derived compounds . For example, the orthogonally reactive chlorine and fluorine atoms enable sequential functionalization strategies, while the compound's unique electron-withdrawing effect on the aromatic ring significantly alters the nucleophilicity of the amine group compared to non-halogenated or differently halogenated analogs . A change in any of these factors can lead to different reaction outcomes, lower yields, or a complete failure to replicate a published synthetic route .

3-Chloro-5-fluoroaniline (CAS 4863-91-6) Quantitative Differentiation Guide


Physicochemical Property Differentiation: Lipophilicity (LogP) of 3-Chloro-5-fluoroaniline vs. Analogs

The lipophilicity of 3-chloro-5-fluoroaniline, measured as its octanol-water partition coefficient (LogP), is quantifiably different from its closest non-halogenated, mono-halogenated, and difluoro analogs. A higher LogP value generally correlates with increased membrane permeability and can influence the distribution and clearance of derived drug candidates .

Lipophilicity ADME Medicinal Chemistry

Physical State Differentiation: 3-Chloro-5-fluoroaniline as a Liquid at Room Temperature

At ambient temperature (approximately 20-25°C), 3-chloro-5-fluoroaniline exists as a liquid . This is a critical operational differentiator from its closest analog in terms of substituent pattern, 3,5-difluoroaniline, which is a low-melting solid with a melting point of 37-41°C .

Physical State Handling Formulation

Electronic Property Differentiation: Predicted pKa of 3-Chloro-5-fluoroaniline vs. Mono-Substituted Analogs

The basicity of the aniline nitrogen, measured by its pKa, is a key determinant of its reactivity in nucleophilic substitution and acylation reactions . The dual halogenation in 3-chloro-5-fluoroaniline significantly reduces its basicity compared to non-halogenated aniline and mono-halogenated analogs [1].

pKa Basicity Reactivity

Differential Utility in Medicinal Chemistry: Documented Application in Antiviral Drug Discovery for Influenza H1N1

3-Chloro-5-fluoroaniline has a specific, documented role as a building block in the synthesis of aniline-based inhibitors targeting influenza H1N1 virus hemagglutinin-mediated fusion, as reported by Leiva et al. [1]. While other anilines can be used in antiviral research, this specific application and the resulting structure-activity relationships are directly tied to the 3-chloro-5-fluoro substitution pattern .

Antiviral Influenza H1N1 Medicinal Chemistry

Differential Utility in Medicinal Chemistry: Documented Application in Glucocorticoid Receptor Agonist Synthesis

The compound is a key starting material for the synthesis of tetrahydroquinoline-based glucocorticoid receptor agonists, a class of compounds explored for their anti-inflammatory potential [1]. This application is contingent upon the specific 3-chloro-5-fluoro substitution, which enables a specific Skraup reaction to build the core heterocycle .

Glucocorticoid Receptor Anti-inflammatory Drug Discovery

3-Chloro-5-fluoroaniline (CAS 4863-91-6): Optimal Application Scenarios Based on Evidence


Development of Antiviral Agents Targeting Influenza A H1N1

This compound is optimally sourced for research programs focused on developing small-molecule inhibitors of the influenza A H1N1 virus, specifically those acting on hemagglutinin-mediated fusion. The compound's utility in this area is directly supported by its use in published, peer-reviewed medicinal chemistry research [1]. Its procurement is essential for replicating or building upon these specific structure-activity relationship (SAR) studies.

Synthesis of Glucocorticoid Receptor Agonists for Inflammation Research

Research groups working on novel anti-inflammatory therapies, particularly those developing tetrahydroquinoline-based glucocorticoid receptor agonists, should procure this specific building block. The compound's structure is integral to a published synthetic route involving a Skraup reaction, making it a non-substitutable intermediate for this particular class of molecules [1].

Advanced Heterocycle Synthesis Requiring Orthogonal Halogen Reactivity

This compound is the optimal choice for synthetic routes requiring sequential functionalization via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The chlorine and fluorine atoms offer orthogonal reactivity, allowing for selective, stepwise derivatization of the aromatic ring. This is a differentiating feature compared to symmetrically halogenated anilines [1].

Research Requiring a Liquid Halogenated Aniline with a Specific Lipophilicity Window

For applications where the physical handling of a liquid at room temperature is a process advantage, 3-chloro-5-fluoroaniline is a strong candidate over solid analogs like 3,5-difluoroaniline. Its LogP value (1.82-2.64) also places it in a specific lipophilicity range that is distinct from other halogenated anilines, making it a valuable tool for probing or controlling the physicochemical properties of derived compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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